molecular formula C7H12O4S B12278738 1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid

Cat. No.: B12278738
M. Wt: 192.24 g/mol
InChI Key: NMFULNBCILGVAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the ethanesulfonyl group in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid (CAS Number: 1774898-64-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H12O4S
  • Molecular Weight : 192.23 g/mol
  • IUPAC Name : 1-(ethylsulfonyl)cyclobutane-1-carboxylic acid
  • Structure : The compound features a cyclobutane ring with a carboxylic acid and an ethanesulfonyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group is known to facilitate interactions with proteins and enzymes, potentially leading to modulation of biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds can exhibit antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Activity

In a study investigating the effects of cyclobutane derivatives on Mycobacterium tuberculosis (Mtb), several compounds displayed significant inhibitory activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid. Although specific data for this compound is limited, the structural similarity suggests potential efficacy against mycobacterial infections .

Case Studies and Research Findings

A range of studies has explored the biological activities of cyclobutane derivatives:

StudyCompoundActivityMIC Values
Cyclobutane derivativesInhibition of Mtb≤ 0.5 µg/mL
Related cyclobutene analogsAntioxidant activityIC50 < 10 µM

These findings indicate promising avenues for further research into the biological activity of this compound.

Safety and Toxicity

While specific toxicity data for this compound are not extensively documented, related compounds have undergone safety assessments in preliminary studies. It is critical to evaluate the pharmacokinetics and potential side effects through comprehensive toxicological studies.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

1-ethylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-2-12(10,11)7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

NMFULNBCILGVAY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CCC1)C(=O)O

Origin of Product

United States

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